molecular formula C16H12Cl2N2O3 B3546501 5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B3546501
M. Wt: 351.2 g/mol
InChI Key: MORRQQAYVQXKNL-UHFFFAOYSA-N
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Description

5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, commonly known as DCDO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. DCDO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 346.17 g/mol.

Mechanism of Action

The exact mechanism of action of DCDO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. DCDO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, and the inhibition of COX-2 by DCDO may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
DCDO has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial activities. In vitro studies have shown that DCDO can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCDO has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, DCDO has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

DCDO has several advantages for lab experiments, including its high solubility in organic solvents, good stability, and ease of synthesis. However, DCDO also has some limitations, including its low aqueous solubility and potential toxicity at high concentrations. Therefore, appropriate precautions should be taken when handling DCDO in the laboratory.

Future Directions

There are several potential future directions for research on DCDO, including:
1. Further studies on the mechanism of action of DCDO, including its interactions with enzymes and proteins.
2. Development of new synthetic methods for DCDO that can improve its yield and purity.
3. Investigation of the potential applications of DCDO in drug delivery systems, due to its high solubility in organic solvents.
4. Exploration of the potential applications of DCDO in materials science, including the synthesis of new functional materials.
5. Investigation of the potential use of DCDO as a tool for studying the structure and function of biological molecules.
In conclusion, DCDO is a promising compound that has potential applications in various fields, including medicinal chemistry, materials science, and biological research. Further research is needed to fully understand the mechanism of action of DCDO and to explore its potential applications in these fields.

Scientific Research Applications

DCDO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, DCDO has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In materials science, DCDO has been used as a building block for the synthesis of various functional materials, including polymers and liquid crystals. In biological research, DCDO has been used as a tool to study the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c1-21-13-6-3-9(7-14(13)22-2)15-19-16(23-20-15)11-8-10(17)4-5-12(11)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORRQQAYVQXKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

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